1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Description

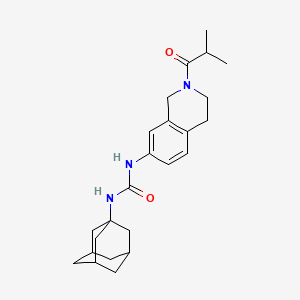

1-((1R,3s)-Adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS: 1396632-85-1) is a urea derivative featuring a rigid adamantane moiety and a 2-isobutyryl-substituted tetrahydroisoquinoline group. Its molecular formula is C₂₄H₃₃N₃O₂, with a molecular weight of 395.5 g/mol (Fig. 1) . The adamantane group confers metabolic stability and lipophilicity, while the tetrahydroisoquinoline-isobutyryl fragment may modulate target binding and solubility. The compound’s stereochemistry (1R,3s) is critical for its spatial interactions, though biological activity data remain unreported in the provided evidence.

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-15(2)22(28)27-6-5-19-3-4-21(10-20(19)14-27)25-23(29)26-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJBMIPYRPDJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis typically starts with the adamantan-1-amine and the tetrahydroisoquinoline derivative.

The urea linkage is formed through the reaction of an isocyanate intermediate with the amine derivative.

Reaction conditions often include a solvent such as dichloromethane, with temperatures maintained at ambient conditions to slightly elevated temperatures.

Industrial Production Methods:

Industrial production would likely employ similar synthetic routes but scaled up with optimized reaction conditions to maximize yield and purity.

High-performance liquid chromatography (HPLC) is utilized for purification, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically affecting the tetrahydroisoquinoline moiety.

Reduction: Reduction reactions could potentially modify the adamantane or isoquinoline parts, depending on the reagents used.

Substitution: The urea and adamantane units can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC or KMnO₄.

Reduction: Hydrogenation using Pd/C as a catalyst.

Substitution: Nucleophiles such as thiols or amines.

Major Products:

Oxidation may yield corresponding carbonyl derivatives.

Reduction often results in the fully saturated derivatives.

Substitution products vary widely depending on the substituents involved.

Scientific Research Applications

Chemistry:

Used as a building block for more complex chemical syntheses.

Studied for its stability and reactivity under various conditions.

Biology:

Investigated for pharmacological effects, especially relating to neurological pathways.

Medicine:

Could serve as a lead compound for developing new therapeutic agents.

Studied for potential anti-inflammatory, antiviral, or anticancer properties.

Industry:

Possible applications in materials science due to the robustness of the adamantane structure.

Utilized in creating durable polymers or advanced composite materials.

Mechanism of Action

The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors.

The urea group may participate in hydrogen bonding, aiding in binding to biological macromolecules.

The adamantane moiety is known for increasing membrane permeability, potentially enhancing bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Adamantane-Containing Ureas with Polycyclic Substituents

(a) 1-[(Adamantan-1-yl)methyl]-3-(Bicyclo[2.2.1]heptan-2-yl)Urea (4b)

- Structure : Adamantane-methyl linked to a bicyclo[2.2.1]heptane via urea.

- Molecular Formula : C₁₉H₃₀N₂O.

- Key Features: The bicyclo[2.2.1]heptane introduces conformational rigidity distinct from the tetrahydroisoquinoline in the target compound.

- Synthesis : Yield of 36% via CDI-mediated coupling .

- Activity: Not reported, but rigidity may enhance binding to hydrophobic targets.

(b) 1-(1-Adamantyl)-3-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Urea (40)

Ureas with Heteroaromatic or Aromatic Substituents

(a) 1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-Dichlorophenyl)Urea (3l)

- Structure : Adamantane linked to a 3,4-dichlorophenyl group.

- Molecular Formula : C₁₇H₂₀Cl₂N₂O.

- Key Features : The dichlorophenyl group increases electrophilicity and may improve membrane permeability.

- Synthesis : Yield of 76% via isocyanate coupling .

(b) 1-(2-Adamantyl)-3-(Oxazol-2-yl)Urea (45)

- Structure : 2-Adamantyl linked to an oxazole ring.

- Molecular Formula : C₁₄H₂₀N₄O₂.

- Key Features : Oxazole’s electron-rich nature contrasts with the isobutyryl group in the target compound.

- Synthesis : Yield of 40.6% .

(a) ACPU (1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)Acetyl)Piperidin-4-yl)Urea)

- Structure : Adamantane linked to a piperidine-coumarin hybrid.

- Key Features : The coumarin-acetyl group enables fluorescence-based applications (e.g., enzyme inhibition assays).

- Application : Used in Förster resonance energy transfer (FRET) assays for soluble epoxide hydrolase (sEH) studies .

(b) 1-(1-Adamantyl)-3-(1-Ethylpyrazol-3-yl)Urea (41)

Table 1: Key Parameters of Adamantane-Containing Ureas

*THIQ: Tetrahydroisoquinoline

Structural Insights

- Adamantane Positioning : The target compound’s adamantane is directly attached to the urea (1-position), similar to compounds 3l and 44. In contrast, ACPU and 4b use spacer groups (piperidine or methyl), which may alter steric interactions.

- Substituent Diversity : The 2-isobutyryl-THIQ group in the target is unique; most analogs feature aromatic (e.g., dichlorophenyl) or heteroaromatic (e.g., oxadiazole) groups. The isobutyryl moiety could enhance solubility compared to purely hydrophobic substituents.

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a synthetic organic compound characterized by a complex structure that incorporates an adamantane moiety and a tetrahydroisoquinoline derivative. This compound has garnered attention for its potential biological activity due to its unique structural features, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 395.547 g/mol. Its structure includes:

- Adamantane Backbone : Known for its cage-like structure, which enhances hydrophobic interactions.

- Tetrahydroisoquinoline Derivative : Contributes to the compound's pharmacological properties.

- Urea Functional Group : Suggests potential interactions with biological receptors or enzymes.

Preliminary studies indicate that the compound may exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The urea group may interact with active sites of enzymes, altering their activity.

- Receptor Binding : The structural components may allow for selective binding to specific receptors, influencing signaling pathways.

Biological Activity Studies

Research has focused on understanding the biological effects and therapeutic potential of this compound. Key findings include:

Pharmacological Profiles

- Anticancer Activity : The tetrahydroisoquinoline structure is associated with anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation in vitro.

- Neuroprotective Effects : Analogous compounds with adamantane structures have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Interaction Studies

Studies investigating the binding affinity of this compound to various biological targets have utilized techniques such as:

- Surface Plasmon Resonance (SPR) : To assess binding kinetics and affinities.

- Molecular Docking Simulations : To predict interactions at the molecular level.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights unique attributes:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-adamantanamine | Adamantane backbone | Neuroprotective |

| 2-isobutyryl tetrahydroisoquinoline | Tetrahydroisoquinoline structure | Anticancer |

| Urea derivatives (e.g., phenylureas) | Urea functional group | Various pharmacological activities |

The combination of adamantane and tetrahydroisoquinoline in 1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl...) may confer distinct properties not present in simpler analogues.

Case Studies

Recent case studies have explored the therapeutic implications of this compound:

- In Vitro Cancer Cell Studies : Research demonstrated that 1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl...) inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis.

- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound reduced neuronal damage in models of Alzheimer's disease.

Q & A

Q. What are the key synthetic routes for 1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea?

The synthesis typically involves two critical steps:

- Step 1: Formation of the adamantane-isocyanate intermediate. describes a safer method using diphenylphosphoryl azide (DPPA) to avoid toxic reagents like thionyl chloride and sodium azide. This route achieves high yields (93%) of (adamantan-1-yl)acetyl chloride derivatives .

- Step 2: Coupling with the tetrahydroisoquinoline moiety. outlines urea bond formation via reaction of isocyanate intermediates with amines (e.g., 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine) under mild conditions (toluene, 60°C, 4h) .

Methodological Tip: Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: 1H and 13C NMR (e.g., δ 1.2–2.5 ppm for adamantane protons; δ 6.8–7.5 ppm for tetrahydroisoquinoline aromatic protons) confirm structural integrity. provides detailed spectral data for analogous adamantyl-urea compounds .

- X-ray Crystallography: and highlight the use of SHELX programs for resolving adamantane-containing structures, critical for confirming stereochemistry (e.g., 1R,3s configuration) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS validates molecular weight and purity .

Q. How is the purity of the compound assessed during synthesis?

- Chromatography: Column chromatography (silica gel, DCM/MeOH gradients) or preparative HPLC removes byproducts (e.g., unreacted isocyanate or amine precursors) .

- Melting Point Analysis: Sharp melting points (e.g., 200–220°C for adamantyl-ureas) indicate high crystallinity and purity. reports precise melting points for structurally related compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening: suggests using DPPA for safer isocyanate synthesis, improving yield (93%) compared to traditional Curtius methods .

- Solvent Optimization: recommends toluene for urea coupling due to its balance of polarity and boiling point, minimizing side reactions .

- Temperature Control: Maintain reaction temperatures below 60°C to prevent decomposition of heat-sensitive intermediates (e.g., tetrahydroisoquinoline amine) .

Q. Table 1: Yields and Conditions for Analogous Adamantyl-Urea Compounds

| Compound | Yield (%) | Melting Point (°C) | Key Conditions | Reference |

|---|---|---|---|---|

| Compound 40 | 42.4 | 211–213 | DCM, DIPEA, 0°C | |

| Compound 44 | 63.4 | 217–218 | THF, NEt3, 0°C | |

| Compound 6 | 61.5 | N/A | THF, Triphosgene, 0°C |

Q. How can contradictions in spectral data (e.g., NMR) be resolved?

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Docking Studies: describes in silico modeling to predict binding interactions with biological targets (e.g., kinases or receptors). Use software like AutoDock Vina to simulate adamantane-urea interactions .

- DFT Calculations: Optimize the compound’s geometry (e.g., adamantane conformation) using Gaussian or ORCA to correlate electronic properties with activity .

Q. How can structural analogs be designed to improve solubility or bioavailability?

- Modifying Substituents: Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydroisoquinoline ring (see for analogs with enhanced solubility) .

- Prodrug Strategies: suggests acylating the urea NH to improve membrane permeability, followed by enzymatic cleavage in vivo .

Methodological Notes

- Data Reproducibility: Always cross-validate synthetic protocols with independent replicates, especially when adapting methods from (DPPA route) or (heteroaryl-urea coupling) .

- Safety Considerations: Avoid sodium azide () and prioritize safer alternatives like DPPA for isocyanate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.